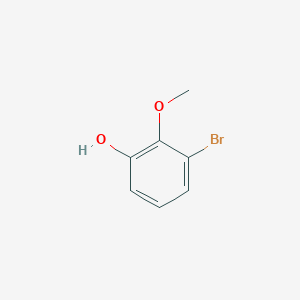
2-氨基-4-氟-5-碘苯甲酸
描述
2-Amino-4-fluoro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5FINO2 and its molecular weight is 281.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-fluoro-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-fluoro-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成过程
2-氨基-4-氟-5-碘苯甲酸,一种氟苯甲酸的变体,参与了各种合成过程。赵浩宇等人(2010年)展示了其在合成2-氟-6-碘苯甲酸中的用途,突出了其通过重氮化和碘取代引入碘离子的作用,生产出高纯度和高产率的松散白色晶体。这个过程以低生产成本和温和的反应条件为特点,使其在商业上具有可行性 (Zhao Haoyu, Zhang Qimeng, J. Tao, 2010)。
色谱和检测
在色谱领域,2-氨基-4-氟-5-碘苯甲酸衍生物被用作标记试剂。渡边和今井(1981年)利用了7-氟-4-硝基苯-2-氧-1,3-二唑,一种相关化合物,作为高效液相色谱氨基酸的前柱荧光标记试剂。这表明了它在敏感检测和分析氨基酸中的实用性 (Y. Watanabe, K. Imai, 1981)。
抗肿瘤性质
与2-氨基-4-氟-5-碘苯甲酸密切相关的氟苯甲酸衍生物在抗肿瘤应用中显示出潜力。Hutchinson等人(2001年)使用这种化合物合成了单氟和双氟苯并噻唑,并发现它们在某些人类乳腺细胞系中具有强烈的细胞毒性。这突显了它在开发癌症治疗中的潜在用途 (I. Hutchinson, M. Chua, H. Browne, et al., 2001)。
固相合成
这种化合物在固相合成中也具有重要意义。Kilburn等人(2000年)描述了树脂结合的4-氟-3-硝基苯甲酸,一种类似化合物,在合成取代的2-氨基甲基苯并咪唑时的应用。这显示了该化合物在创新固相支持策略中的相关性,用于创建复杂的有机分子 (J. Kilburn, J. Lau, Raymond C. F. Jones, 2000)。
功能性有机-无机胶体
在另一个应用中,Bromberg等人(2008年)利用碘苯甲酸的衍生物,与2-氨基-4-氟-5-碘苯甲酸有结构关联,用于修饰具有羟基或氨基团的聚合物。这展示了该化合物在创建用于各种应用的功能性有机-无机胶体中的实用性,包括水解神经毒剂的类似物 (L. Bromberg, H. Zhang, T. A. Hatton, 2008)。
药物开发
在药物研究中,2-氨基-4-氟-5-碘苯甲酸及其衍生物在合成具有潜在生物活性的新分子方面发挥作用。Holla等人(2003年)使用氟苯甲酸衍生物创造了具有良好抗菌活性的新分子,表明了该化合物在药物开发中的多功能性 (B. S. Holla, K. Bhat, N. S. Shetty, 2003)。
未来方向
作用机制
Target of Action
It’s structurally similar to iodobenzoic acids, which consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . These compounds can be considered as iodinated derivatives of benzoic acid .
Mode of Action
It’s known that benzylic positions, such as the one in this compound, can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It has been used as a precursor molecule to generate electron transfer dissociation (etd) reagents via electrospray ionization (esi) followed by collision-induced dissociation (cid) . It’s also used in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .
Result of Action
It’s used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide , indicating its potential role in the synthesis of bioactive compounds.
Action Environment
It’s generally recommended to store such compounds in a dry, cool, and well-ventilated place .
生化分析
Biochemical Properties
2-Amino-4-fluoro-5-iodobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in electron transfer dissociation (ETD) reactions
Cellular Effects
The effects of 2-Amino-4-fluoro-5-iodobenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-Amino-4-fluoro-5-iodobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes . This mechanism is critical for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-fluoro-5-iodobenzoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Amino-4-fluoro-5-iodobenzoic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may exhibit toxic or adverse effects . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-Amino-4-fluoro-5-iodobenzoic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Amino-4-fluoro-5-iodobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-4-fluoro-5-iodobenzoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
属性
IUPAC Name |
2-amino-4-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNPHMSIVIAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














